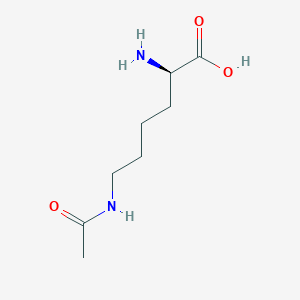

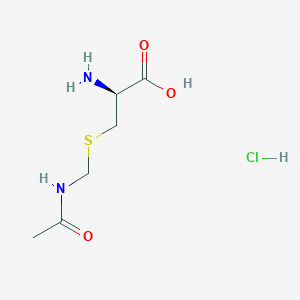

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride, also known as SAMP, is a synthetic organic compound with a wide range of applications in both scientific research and industrial processes. It is a derivative of thioamides and is used as a reagent in chemical synthesis. SAMP is widely used in the synthesis of peptides, proteins, and other compounds, and has been widely studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

- The exchange of thiolates and thiols has long been held as a nearly ideal reaction in dynamic covalent chemistry . The ability for the reaction to proceed smoothly in neutral aqueous media has propelled its widespread use in biochemistry .

- However, far fewer applications and studies have been directed towards its use in material science which primarily is performed in organic media . Herein, the exploration of this dynamic exchange in both small molecule and polymer settings with a wide sampling of thiols, thioesters, organic bases, and nucleophilic catalysts in various organic solvents .

- The outcomes of this application have been the development of a user’s guide to the thiol-thioester exchange; instructive to practitioners in the field of material science which seek to utilize the thiol-thioester exchange in both linear and network polymers .

- The compound is used for thiol protection . Thiol protection with the acetamidomethyl group is a common practice in peptide synthesis .

- The methods of application involve the use of the compound as a protecting group during peptide synthesis. The compound is added to the cysteine thiol group to protect it during the synthesis process, and then removed (deprotected) when no longer needed .

- The outcomes of this application have been the development of increasingly sophisticated strategies for peptide and protein synthesis, enabling the creation of complex peptides and proteins for research and therapeutic applications .

Material Science

Thiol Protection

- The compound is used in the synthesis of bioactive peptides . Cystine disulfide bridges help to stabilize the biologically active conformation of peptides and proteins .

- The methods of application involve the use of the compound in the synthesis of bioactive peptides. S-protection may have to be varied to allow consecutive bridge formation for obtaining an unambiguous structure .

- The outcomes of this application have been the development of increasingly sophisticated strategies for peptide and protein synthesis, enabling the creation of complex peptides and proteins for research and therapeutic applications .

- The compound is used in dynamic covalent chemistry . The exchange of thiolates and thiols has long been held as a nearly ideal reaction in dynamic covalent chemistry .

- The methods of application involve the use of the compound in the exchange of thiolates and thiols. The ability for the reaction to proceed smoothly in neutral aqueous media has propelled its widespread use in biochemistry .

- The outcomes of this application have been the development of a user’s guide to the thiol-thioester exchange; instructive to practitioners in the field of material science which seek to utilize the thiol-thioester exchange in both linear and network polymers .

Bioactive Peptides Synthesis

Dynamic Covalent Chemistry

Eigenschaften

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWPOAKLKGUXDD-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.